molecular formula C21H14F3N3O2 B11253411 N-(2-cyanophenyl)-2-oxo-1-(4-(trifluoromethyl)benzyl)-1,2-dihydropyridine-3-carboxamide

N-(2-cyanophenyl)-2-oxo-1-(4-(trifluoromethyl)benzyl)-1,2-dihydropyridine-3-carboxamide

Cat. No.: B11253411
M. Wt: 397.3 g/mol
InChI Key: RNVQCCYNEDECIV-UHFFFAOYSA-N
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Description

N-(2-CYANOPHENYL)-2-OXO-1-{[4-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE is a complex organic compound with a unique structure that includes a cyano group, a trifluoromethyl group, and a dihydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-CYANOPHENYL)-2-OXO-1-{[4-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-CYANOPHENYL)-2-OXO-1-{[4-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol derivative.

Scientific Research Applications

N-(2-CYANOPHENYL)-2-OXO-1-{[4-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is explored for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-CYANOPHENYL)-2-OXO-1-{[4-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are often the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N-(2-CYANOPHENYL)-2-OXO-1-{[4-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE is unique due to its specific combination of functional groups and its dihydropyridine ring structure

Properties

Molecular Formula

C21H14F3N3O2

Molecular Weight

397.3 g/mol

IUPAC Name

N-(2-cyanophenyl)-2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide

InChI

InChI=1S/C21H14F3N3O2/c22-21(23,24)16-9-7-14(8-10-16)13-27-11-3-5-17(20(27)29)19(28)26-18-6-2-1-4-15(18)12-25/h1-11H,13H2,(H,26,28)

InChI Key

RNVQCCYNEDECIV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C#N)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

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